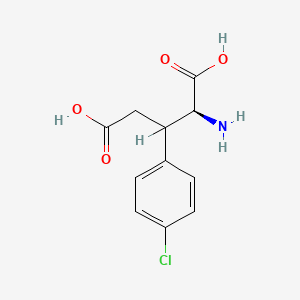

3-(4-Chlorophenyl)glutamic acid

Description

Contextualizing 3-(4-Chlorophenyl)glutamic Acid within the Broader Landscape of Amino Acid Analogs and Derivatives

Amino acid derivatives are fundamental to chemical biology and medicinal chemistry, serving as probes to understand biological processes and as foundational structures for drug development. pressbooks.pubresearchgate.net These molecules are created by modifying the basic structure of the 20 proteinogenic amino acids. pressbooks.pub Modifications can range from simple alterations, like the addition of a methyl group, to more complex changes, such as the introduction of aromatic or heterocyclic rings. peptide.com The goal of creating these analogs is often to produce molecules that can interact with the biological machinery designed for natural amino acids—such as enzymes and transporters—but with altered affinity, selectivity, or functional consequences. pressbooks.pubpeptide.com

Glutamic acid, a primary excitatory neurotransmitter in the mammalian central nervous system, is a frequent subject of such modifications. nih.govnih.gov Its derivatives are crucial for studying the roles of glutamate (B1630785) in both normal physiological function and in pathological states. This compound is a prime example of a rationally designed glutamic acid analog. The key modification is the introduction of a chlorine-substituted phenyl ring at the 3-position of the glutamic acid scaffold.

This modification has been shown to confer a high degree of specificity. Research has demonstrated that the different stereoisomers of this compound have distinct biological activities. For instance, the (2S,3S)- and (2S,3R)-isomers have been found to selectively potentiate depolarizations induced by L-homocysteic acid, an action believed to be mediated by the inhibition of a specific amino acid uptake site. nih.govnih.gov In contrast, the (2R,3S)-isomer displays weak antagonistic activity at NMDA receptors, another key component of the glutamatergic system. nih.gov This stereospecificity highlights how subtle changes in the three-dimensional arrangement of the molecule can drastically alter its biological function, a common theme in the study of amino acid derivatives.

The compound's ability to selectively inhibit certain transport systems, like system xc-, without acting as a substrate for transport itself, makes it a valuable research tool. nih.gov This allows for the dissection of the roles of different amino acid transporters in complex biological systems. nih.govnih.gov

Historical Perspectives on the Investigation of Halogenated Amino Acid Derivatives

The deliberate incorporation of halogen atoms into amino acids and other bioactive molecules has a long and significant history in medicinal chemistry. nih.govnih.gov Halogenation is a powerful strategy used to modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for its biological target. nih.gov

Historically, the synthesis of halogenated compounds, such as chloroanilines from chlorobenzene, laid the groundwork for more complex modifications of biologically relevant molecules. wikipedia.org In the realm of amino acids, early research focused on creating derivatives that could act as antagonists or probes for metabolic pathways. The introduction of a halogen, like chlorine or fluorine, was found to often enhance the biological activity or stability of the parent compound. nih.gov For example, fluorinated amino acids have been pivotal in numerous medicinal and agricultural chemistry applications. nih.gov

The development of halogenated amino acid derivatives has been driven by the desire to create more potent and selective pharmacological tools. nih.gov These efforts have led to the discovery of compounds with a wide range of biological activities, from antimicrobial to anticancer effects. nih.gov The study of naturally occurring halogenated amino acids, such as γ-chloronorvaline with its antibacterial properties, provided further impetus for synthetic efforts in this area. nih.gov The investigation into compounds like this compound is a continuation of this line of research, applying the principles of halogenation to create highly specific modulators of the glutamatergic system.

Current Research Trajectories and Open Questions Pertaining to Modified Glutamic Acid Structures

Current research into modified glutamic acid structures is a vibrant and expanding field, driven by the central role of glutamate in neuroscience and its emerging importance in other areas like cancer metabolism. nih.govnih.gov Scientists are actively designing and synthesizing novel glutamic acid analogs to achieve greater selectivity for specific glutamate receptor subtypes and transporters. nih.govrsc.org

A major research trajectory involves the development of covalent inhibitors. Inspired by technologies like the HaloTag system, researchers are designing glutamic acid derivatives with reactive "warheads" that can form a permanent bond with their target protein. chemrxiv.org This approach aims to create highly potent and long-lasting inhibitors, which can be particularly useful for studying the function of specific proteins in complex cellular environments. chemrxiv.org For example, recent work has focused on developing covalent inhibitors targeting specific glutamate residues within enzyme binding sites. chemrxiv.org

Another key area of investigation is the use of modified glutamic acids in the creation of macrocyclic peptide mimetics. rsc.org By incorporating a glutamic acid analog into a peptide sequence and then cyclizing the molecule, researchers can create conformationally constrained ligands. nih.gov This can lead to significantly higher binding affinities and selectivities for protein targets, such as the polo-like kinase 1 (Plk1) polo-box domain, a target in cancer research. rsc.org

Furthermore, computational methods are playing an increasingly important role in the design and screening of new glutamic acid derivatives. nih.govnih.gov By using in silico modeling, scientists can predict the binding of novel compounds to target proteins, helping to prioritize which molecules to synthesize and test in the laboratory. nih.gov This approach accelerates the discovery of new chemical probes and potential therapeutic leads.

Open questions in the field include the challenge of achieving absolute subtype selectivity for the numerous glutamate receptors and transporters, which often share significant structural homology. Researchers are also exploring how to fine-tune the properties of these analogs to ensure they can cross the blood-brain barrier for potential applications in central nervous system disorders. The continued exploration of the vast chemical space around the glutamic acid scaffold promises to yield new tools that will further illuminate the multifaceted roles of this critical amino acid. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

78590-22-4 |

|---|---|

Molecular Formula |

C11H12ClNO4 |

Molecular Weight |

257.67 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-chlorophenyl)pentanedioic acid |

InChI |

InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)/t8?,10-/m0/s1 |

InChI Key |

ZHXBCPSYEAQEHB-HTLJXXAVSA-N |

SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl |

Isomeric SMILES |

C1=CC(=CC=C1C(CC(=O)O)[C@@H](C(=O)O)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl |

Synonyms |

3-(4-chlorophenyl)glutamic acid 3-(4-chlorophenyl)glutamic acid, (D,erythro)-isomer 3-(4-chlorophenyl)glutamic acid, (D,threo)-isomer 3-(4-chlorophenyl)glutamic acid, (DL)-isomer 3-(4-chlorophenyl)glutamic acid, (L)-isomer 3-(4-chlorophenyl)glutamic acid, (L,erythro)-isomer 3-(4-chlorophenyl)glutamic acid, (L,threo)-isomer beta-para-chlorophenylglutamate chlorpheg |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chlorophenyl Glutamic Acid and Its Isomers

Diastereoselective Synthesis Approaches for Isomeric Forms

A notable diastereoselective synthesis allows for the preparation of all four stereoisomers of 3-(4-chlorophenyl)glutamic acid. nih.govacs.org This methodology hinges on the Michael addition of chiral bis-lactim ether enolates to a cinnamate (B1238496) derivative, followed by separation of the resulting diastereomers and subsequent hydrolysis.

The synthesis employs chiral bis-lactim ethers derived from valine and glycine (B1666218) as effective chiral auxiliaries to control the stereochemical outcome. ucj.org.ua Specifically, the (6S)-(+)-bis-lactim ether and its (6R)-(-) enantiomer are utilized. nih.govacs.org The key reaction involves the addition of the lithiated form of these chiral auxiliaries to cis-4-chlorocinnamate. nih.govacs.org

The reaction conditions involve generating the enolate of the bis-lactim ether by treating it with a strong base like butyllithium (B86547) (BuLi) at low temperatures, typically -78 °C. ucj.org.ua This enolate then reacts with the cis-4-chlorocinnamate Michael acceptor. The electrophilic attack occurs preferentially from the face opposite the bulky isopropyl group of the valine residue in the auxiliary, thereby directing the formation of specific stereocenters. ucj.org.ua

For instance, the addition of the lithiated (6S)-(+)-bis-lactim ether to cis-4-chlorocinnamate primarily yields a mixture of the precursors to the (2R,3S)- and (2R,3R)-isomers of this compound. nih.govacs.org Conversely, using the (6R)-(-)-bis-lactim ether as the chiral auxiliary predominantly gives the precursors to the (2S,3R)- and (2S,3S)-isomers. nih.govacs.org

Stereochemical control is dictated by the inherent chirality of the bis-lactim ether auxiliary. The reaction of the (6S)-(+)-bis-lactim ether with cis-4-chlorocinnamate resulted in a diastereomeric mixture of the (2R,3S)- and (2R,3R)-isomers in a 56:40 ratio. nih.govacs.org Similarly, the reaction with the (6R)-(-)-bis-lactim ether produced the (2S,3R)- and (2S,3S)-isomers in a 56:42 ratio. nih.govacs.org

| Chiral Auxiliary | Substrate | Primary Isomers Produced (Precursors) | Diastereomeric Ratio |

|---|---|---|---|

| (6S)-(+)-bis-lactim ether | cis-4-chlorocinnamate | (2R,3S) and (2R,3R) | 56:40 |

| (6R)-(-)-bis-lactim ether | cis-4-chlorocinnamate | (2S,3R) and (2S,3S) | 56:42 |

Enantioselective Synthesis Strategies for Individual Stereoisomers

While diastereoselective methods provide access to all stereoisomers through separation, enantioselective strategies aim to produce a single desired enantiomer directly.

Enantioselective synthesis often relies on the use of chiral catalysts or enzymes to create a single stereoisomer from a prochiral substrate. pressbooks.pub For compounds structurally related to this compound, biocatalysis using enzymes like alcohol dehydrogenases (ADHs) has proven effective for the asymmetric reduction of ketone precursors to chiral alcohols, achieving high enantiomeric excess (>99% ee). acs.orgacs.org This approach involves creating mutant enzymes through directed evolution or in silico prediction to favor the formation of a specific (R)- or (S)-enantiomer. acs.orgacs.org

Another approach in asymmetric catalysis involves the use of metal-ligand complexes. For example, cationic Rh(I) complexes with chiral ligands like (R)-H8-BINAP have been used for enantioselective [2+2+2] cycloaddition reactions to synthesize highly strained chiral molecules with excellent enantioselectivity (up to 98% ee). nih.gov While not applied directly to this compound in the reviewed literature, these catalyst systems represent a powerful strategy for developing enantioselective syntheses for complex chiral molecules.

Resolution is a common technique to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. libretexts.org This is necessary when a synthesis produces a racemic product. The most prevalent method involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org

For a racemic acid like this compound, a chiral base (e.g., (R)-1-phenylethylamine) can be used as a resolving agent. libretexts.org The reaction forms two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. These salts can then be separated by methods like fractional crystallization, owing to their different solubilities. libretexts.org After separation, the addition of a strong acid regenerates the pure enantiomers of the original acid. libretexts.org

Crystallization can also be used for resolution. For glutamic acid, seeding a supersaturated racemic solution with crystals of one enantiomer (e.g., L-glutamic acid) can induce the preferential crystallization of that enantiomer, allowing for its separation from the mixture. researchgate.net

Synthesis of Related Structural Analogs and Precursors

The synthesis of precursors and structural analogs of this compound is crucial for structure-activity relationship studies and as intermediates for more complex molecules.

One important precursor is 3-(4-chlorophenyl)glutaric acid. biosynth.com A synthetic route to this compound involves reacting the raw material intermediates with ethanol (B145695) and sodium hydroxide. guidechem.com The resulting crude product can be purified by recrystallization from methyl isobutyl ketone to achieve high purity (99.9%). guidechem.com

Structural analogs, such as unsaturated derivatives, have also been synthesized. For example, (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids, which are conformationally restricted analogs of baclofen (B1667701) (4-amino-3-(4-chlorophenyl)butanoic acid), were synthesized from 4-chloroacetophenone. publish.csiro.au This multi-step synthesis involves a Reformatsky reaction, dehydration, and subsequent allylic bromination followed by amination. publish.csiro.au

Another related precursor, Methyl 3-amino-3-(4-chlorophenyl)propanoate, is typically synthesized by reacting 4-chlorobenzaldehyde (B46862) with nitromethane, followed by reduction of the nitro group and subsequent esterification of the carboxylic acid with methanol.

| Compound Name | Starting Material(s) | Brief Synthetic Description |

|---|---|---|

| 3-(4-Chlorophenyl)glutaric acid | Proprietary intermediates A and B | Reaction in ethanol with sodium hydroxide, followed by purification. guidechem.com |

| (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids | 4-Chloroacetophenone | Reformatsky reaction, dehydration, allylic bromination, and amination. publish.csiro.au |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | 4-Chlorobenzaldehyde, Nitromethane | Condensation, reduction, and esterification. |

Pathways to Substituted Glutaric Acid Monoamides

Substituted glutaric acid monoamides, particularly (R)-3-(4-chlorophenyl)glutaric acid monoamide, are valuable intermediates in the synthesis of pharmacologically active molecules. Research has focused on efficient and stereoselective production of these compounds through both enzymatic and chemical pathways.

A prominent method is the enzymatic desymmetrization of prochiral 3-substituted glutarimides or glutaric acid diamides. This biocatalytic approach offers high enantioselectivity. For instance, the hydrolysis of 3-(4-chlorophenyl)glutarimide (CGI) has been achieved using bacterial strains. Studies have identified that Alcaligenes faecalis NBRC13111 and Burkholderia phytofirmans DSM17436 can hydrolyze CGI to produce (R)-3-(4-chlorophenyl)glutaric acid monoamide (CGM) with high enantiomeric excess (e.e.). acs.org Similarly, the hydrolysis of 3-(4-chlorophenyl)glutaric acid diamide (B1670390) (CGD) using microorganisms like Comamonas sp. has been shown to produce (R)-CGM with excellent optical purity. guidechem.com These enzymatic methods are valued for their ability to generate specific chiral intermediates under mild conditions.

The chemical synthesis of the glutarimide (B196013) precursor, β-(p-chlorophenyl)glutarimide, is typically achieved by treating β-(p-chlorophenyl)glutaric acid with concentrated ammonium (B1175870) hydroxide, followed by heating to induce cyclization. This process involves dissolving the glutaric acid in water and ammonium hydroxide, followed by heating the solution to approximately 200°C to form the imide.

The following table summarizes the findings from various enzymatic hydrolysis studies for producing (R)-3-(4-Chlorophenyl)glutaric acid monoamide.

| Substrate | Microorganism/Enzyme | Product | Optical Purity (% e.e.) |

| 3-(4-chlorophenyl)glutarimide (CGI) | Alcaligenes faecalis NBRC13111 | (R)-3-(4-chlorophenyl)glutaric acid monoamide (CGM) | 98.1% |

| 3-(4-chlorophenyl)glutarimide (CGI) | Burkholderia phytofirmans DSM17436 | (R)-3-(4-chlorophenyl)glutaric acid monoamide (CGM) | 97.5% |

| 3-(4-chlorophenyl)glutaric acid diamide (CGD) | Comamonas sp. KNK3-7 | (R)-3-(4-chlorophenyl)glutaric acid monoamide (CGM) | 98.7% |

Derivatization of the Phenyl Ring and Amino Acid Backbone

The synthesis of this compound and its isomers typically incorporates the substituted phenyl ring from the initial stages, rather than through derivatization of a parent 3-phenylglutamic acid molecule. The primary focus of derivatization lies in controlling the stereochemistry of the amino acid backbone to produce specific diastereomers and enantiomers.

A well-documented method for achieving this is through the diastereoselective synthesis of all four isomers of this compound. acs.orgnih.gov This approach utilizes chiral auxiliaries, specifically bis-lactim ethers derived from valine, to control the stereochemical outcome of the reaction. The synthesis involves the addition of a lithiated (6S)-(+)-bis-lactim ether or its (6R)-(-) enantiomer to cis-4-chlorocinnamate. acs.orgnih.gov

The choice of the chiral bis-lactim ether dictates which pair of diastereomers is predominantly formed. Subsequent separation of these diastereomers by flash silica (B1680970) gel chromatography, followed by hydrolysis, yields the four individual stereoisomers of this compound. acs.orgnih.gov The absolute configurations of the products have been confirmed through methods including X-ray crystallography. acs.orgnih.gov

The table below outlines the key reagents and the resulting isomer ratios in this diastereoselective synthesis.

| Chiral Reagent | Achiral Substrate | Major Isomers Produced | Isomer Ratio |

| (6S)-(+)-bis-lactim ether | cis-4-chlorocinnamate | (2R,3S)- and (2R,3R)-isomers | 56:40 |

| (6R)-(-)-bis-lactim ether | cis-4-chlorocinnamate | (2S,3R)- and (2S,3S)-isomers | 56:42 |

This stereocontrolled approach is crucial as the biological activity of this compound is highly dependent on its specific stereoisomeric form.

Molecular and Supramolecular Characterization of 3 4 Chlorophenyl Glutamic Acid

Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-(4-chlorophenyl)glutamic acid. A suite of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, are synergistically employed to piece together a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise connectivity and stereochemistry of molecules in solution. For this compound, ¹H and ¹³C NMR are instrumental in assigning the relative and absolute configurations of its stereoisomers.

The diastereoselective synthesis of all four stereoisomers of this compound has been accomplished, yielding the (2R,3S), (2R,3R), (2S,3R), and (2S,3S) isomers. nih.gov The stereochemical assignments are confirmed through detailed analysis of NMR spectra. For instance, in the ¹H NMR spectrum of L-glutamic acid, distinct proton signals can be observed: a multiplet for the α-CH proton, and distinct multiplets for the β- and γ-CH₂ protons. researchgate.net In the case of this compound, the introduction of the chlorophenyl group at the 3-position induces characteristic shifts and coupling patterns that allow for the differentiation of the diastereomers. The specific chemical shifts and coupling constants of the protons at the chiral centers (C2 and C3) are particularly diagnostic for determining the relative stereochemistry (syn or anti).

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further confirmation of stereochemistry by identifying protons that are close in space.

Table 1: Representative ¹H NMR Data for Glutamic Acid Analogs

| Proton | Chemical Shift (ppm) | Multiplicity |

| α-CH | ~3.75 | Triplet |

| β-CH₂ | ~2.1 | Multiplet |

| γ-CH₂ | ~2.47 | Triplet |

Note: This table provides generalized data for glutamic acid as a reference. Specific shifts for this compound isomers will vary.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) are employed to generate gas-phase ions of the molecule.

The high-resolution mass spectrum (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. acs.org The fragmentation of protonated glutamic acid and its derivatives under collision-induced dissociation (CID) conditions has been studied extensively. nih.govuni-muenster.de Common fragmentation pathways for protonated α-amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO), leading to the formation of an immonium ion. nih.govunito.it For glutamic acid, a characteristic fragmentation involves the formation of pyroglutamic acid. uni-muenster.de

In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from cleavages at various points in the molecule. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragment peaks.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-H₂O+H]⁺ | Ion resulting from loss of water |

| [M-CO₂H₂+H]⁺ | Ion resulting from loss of the carboxylic acid group |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its constituent bonds.

Key functional groups and their expected IR absorption regions include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl groups, often showing evidence of hydrogen bonding. libretexts.org

N-H stretch: The amine group will exhibit stretching vibrations in the 3300-3500 cm⁻¹ range. libretexts.org

C=O stretch: The carbonyl groups of the carboxylic acids will give rise to a strong, sharp absorption band typically between 1690 and 1760 cm⁻¹. libretexts.org

C-Cl stretch: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region of the spectrum.

Aromatic C=C stretch: The presence of the phenyl ring is confirmed by absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-H stretch: Absorptions for aromatic and aliphatic C-H bonds will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. pressbooks.pub

The precise positions and shapes of these bands can provide additional information about the molecular environment, such as the extent of hydrogen bonding. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H (Amine) | 3300-3500 | Medium |

| C=O (Carboxylic Acid) | 1690-1760 | Strong, Sharp |

| Aromatic C=C | 1450-1600 | Medium to Weak |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

Crystalline Structure Analysis

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. X-ray crystallography provides definitive information about the three-dimensional structure of this compound in its crystalline form.

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. researchgate.netnih.goved.ac.uk This technique has been successfully used to confirm the absolute configurations of the stereoisomers of this compound. nih.gov By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom in the molecule.

The presence of the chlorine atom, a heavier atom, aids in the determination of the absolute configuration through the phenomenon of anomalous scattering. mit.edu The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute stereochemistry. nih.gov

Beyond absolute configuration, X-ray crystallography also reveals the preferred conformation of the molecule in the solid state. This includes the torsion angles along the carbon backbone and the orientation of the phenyl ring and the carboxylic acid groups.

Table 4: Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Flack Parameter | A value used to determine the absolute structure of a chiral crystal. nih.gov |

The way in which individual molecules of this compound pack together in the crystal lattice is dictated by a variety of intermolecular interactions. researchgate.net These interactions are fundamental to the stability and physical properties of the crystalline solid.

The primary intermolecular forces at play are hydrogen bonds. The carboxylic acid groups are excellent hydrogen bond donors and acceptors, and the amine group is also a hydrogen bond donor. This leads to the formation of extensive hydrogen-bonding networks, which are a dominant feature in the crystal packing of amino acids.

Halogen bonding: The chlorine atom on the phenyl ring can participate in halogen bonds, acting as an electrophilic region that can interact with nucleophilic atoms like oxygen.

π-π stacking: The aromatic phenyl rings can interact with each other through π-π stacking interactions.

The analysis of the crystal packing provides a detailed understanding of how these different interactions work in concert to create a stable, three-dimensional supramolecular architecture. mdpi.com

Investigations into Biological Interactions and Modulations

Modulation of Excitatory Amino Acid Receptor Systems

Research into 3-(4-Chlorophenyl)glutamic acid, often abbreviated as chlorpheg, has largely centered on its effects on excitatory amino acid (EAA) systems, which are crucial for fast synaptic transmission in the central nervous system. wikipedia.org These investigations have utilized its stereoisomers to dissect its specific actions on neuronal signaling.

Differential Actions on L-Homocysteic Acid (L-HCA)-Evoked Depolarizations

Studies on neonatal rat motoneurones have shown that the stereoisomers of this compound have distinct effects on the depolarizations evoked by L-homocysteic acid (L-HCA), a potent excitatory amino acid. nih.gov This action is believed to be mediated through the inhibition of EAA uptake. nih.gov

The (2S,3S) and (2S,3R) isomers were identified as selective potentiators of depolarizations induced by L-HCA. nih.gov The (2S,3S)-isomer demonstrated greater efficacy in this potentiation. nih.govgiffordbioscience.com In contrast, the (2R,3S)-isomer produced a slight but significant depressant effect on the L-HCA response. nih.gov The (2R,3R)-isomer was found to be inactive. giffordbioscience.com

A key finding is the selectivity of this potentiation. When applied at a concentration of 500 μM, both the (2S,3S) and (2S,3R) isomers enhanced the depolarizations evoked by 10 μM L-HCA but did not significantly affect those induced by 50 μM L-glutamate. nih.gov This contrasts with the action of L-trans-pyrrolidine-2,4-dicarboxylic acid (tPDC), a known L-glutamate uptake inhibitor, which enhanced the responses to both amino acids. nih.gov

Table 1: Effects of this compound Stereoisomers on L-HCA-Evoked Depolarizations

| Stereoisomer | Concentration | Effect on L-HCA Response (10 μM) |

|---|---|---|

| (2S,3S) | 100 μM | Significant Potentiation (130.4 ± 3.6% of control) giffordbioscience.com |

| (2S,3R) | 100 μM | Significant Potentiation (114.5 ± 2.4% of control) giffordbioscience.com |

| (2R,3S) | 100 μM | Significant Reduction (94.2 ± 1.4% of control) giffordbioscience.com |

| (2R,3R) | 100 μM | Inactive giffordbioscience.com |

Assessment of NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate (B1630785) receptor critical for synaptic plasticity and excitotoxicity. wikipedia.orgnih.gov Investigations into the stereoisomers of this compound revealed that one isomer possesses antagonistic properties at this receptor.

The (2R,3S)-isomer of chlorpheg was identified as a weak NMDA antagonist. nih.gov Its slight but significant depressant action on L-HCA-evoked depolarizations in neonatal rat motoneurones was attributed to this antagonism. nih.gov This finding distinguishes its mechanism from its other stereoisomers, which either potentiate the L-HCA response or are inactive. nih.govgiffordbioscience.com

Probing Excitatory Amino Acid Uptake Sites

The selective action of this compound isomers serves as a valuable pharmacological tool for exploring the diversity of excitatory amino acid transport systems. The uptake of EAAs is a critical mechanism for terminating synaptic transmission and preventing excitotoxicity.

The selective potentiation of L-HCA-induced depolarizations over those induced by L-glutamate by the (2S,3S) and (2S,3R) isomers strongly supports the existence of multiple, distinct EAA uptake sites. nih.gov This suggests that L-HCA may be cleared from the synapse by a specific transport system that is sensitive to these chlorpheg isomers, and which is different from the primary transporters for L-glutamate. nih.gov Further studies using the racemic mixture, (+/-)-beta-parachlorophenylglutamate, in rat neocortical neurons also showed a selective enhancement of L-HCA responses, reinforcing the evidence for a specific uptake system for L-HCA. researchgate.net

Exploration of Other Receptor-Ligand Interactions

Beyond the well-documented effects on EAA systems, the structural characteristics of this compound invite exploration into its potential interactions with other receptor families, notably the GABAergic system.

GABAB Receptor Agonism/Antagonism Studies (indirectly through related baclofen (B1667701) derivatives)

The GABAB receptor, a metabotropic receptor for the main inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a key regulator of synaptic inhibition. nih.govbindingdb.org The only clinically approved drug that directly targets the GABAB receptor is baclofen, which is used as a muscle relaxant. nih.gov

Structurally, baclofen is β-(4-chlorophenyl)-GABA, a derivative of GABA featuring a p-chlorophenyl ring. revvity.com This chemical feature is shared with this compound. This structural similarity, specifically the presence of the 4-chlorophenyl group attached to a neurotransmitter-like amino acid backbone, raises the possibility of interaction with the GABAB receptor. Baclofen and other derivatives have been instrumental in characterizing the GABAB receptor binding pocket. However, it is crucial to note that this compound is a derivative of the excitatory amino acid glutamic acid, not the inhibitory neurotransmitter GABA. Therefore, any potential interaction with the GABAB receptor is speculative and based on structural analogy to baclofen derivatives rather than direct experimental evidence on this compound itself.

Ligand-Receptor Binding Investigations

Ligand-receptor binding assays are the standard method for determining the affinity of a compound for a specific receptor. giffordbioscience.com These assays, often using radiolabeled compounds, allow for the quantification of binding parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). giffordbioscience.comnih.gov

Evaluation of Enzyme Modulatory Potential

The direct modulatory potential of this compound on key enzymes such as cyclooxygenase (COX), dihydrofolate reductase (DHFR), and insulin-degrading enzyme (IDE) has not been extensively characterized in publicly available scientific literature. However, the broader class of glutamic acid derivatives has been a focal point in the study of enzyme inhibition, providing a basis for potential areas of investigation for this specific compound.

Dihydrofolate Reductase (DHFR) Inhibition:

Glutamic acid moieties are integral to the structure and function of several potent inhibitors of dihydrofolate reductase. DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer therapies. The antifolate drug methotrexate (B535133), for example, contains a glutamate residue that is critical for its binding to the active site of DHFR.

Research has shown that the addition of further glutamate residues to methotrexate, a process known as polyglutamylation, can significantly alter its inhibitory activity. nih.gov For instance, with sheep liver DHFR, the addition of glutamate residues to methotrexate results in a stepwise decrease in the concentration required for 50% inhibition (IC50). nih.gov This suggests that the glutamate portion of the molecule plays a significant role in the interaction with the enzyme. Furthermore, synthetic analogues of methotrexate and aminopterin (B17811), where the glutamate moiety is replaced by other amino acids like ornithine, have been developed to study their dual inhibitory effects on DHFR and folylpolyglutamate synthetase (FPGS). nih.gov An aminopterin analogue with ornithine in place of glutamate was found to be a potent inhibitor of both DHFR from L1210 mouse leukemia (IC50 = 0.072 µM) and FPGS from mouse liver (Ki = 0.15 µM). nih.gov This highlights the importance of the amino acid side chain in the design of DHFR inhibitors.

Cyclooxygenase (COX) and Insulin-Degrading Enzyme (IDE) Inhibition:

The investigation of simple glutamic acid derivatives as direct inhibitors of COX and IDE is less common. The field of COX inhibition is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), such as fenamic acid derivatives. nih.gov Similarly, research into IDE inhibitors has often focused on peptide-based compounds, like peptide hydroxamic acids, which have been designed to be potent and selective. nih.govelsevierpure.comuchicago.eduharvard.edu While some compounds have been shown to influence the expression of these enzymes, such as omega-3 fatty acids increasing the genetic expression of IDE, direct inhibition by simple glutamic acid analogs is not a widely documented mechanism. mdpi.com

Known Biological Interactions of this compound:

While direct enzyme inhibition studies on COX, DHFR, and IDE are lacking for this compound, its biological activity has been explored in the context of the central nervous system. Research has focused on the compound's stereoisomers and their interactions with excitatory amino acid transport systems. nih.govacs.orgnih.gov

Studies on neonatal rat motoneurons revealed that the stereoisomers of this compound have distinct effects on depolarizations induced by L-homocysteic acid, an action believed to be mediated through the inhibition of neurotransmitter uptake sites. nih.govnih.gov

The (2S,3S) and (2S,3R) isomers were found to be selective potentiators of L-homocysteic acid-induced depolarizations, with the (2S,3S) isomer being more effective. nih.gov In contrast, the (2R,3S) isomer exhibited a slight but significant depressant effect, which was attributed to weak N-methyl-D-aspartate (NMDA) receptor antagonism. nih.gov The (2R,3R)-isomer was found to be inactive. nih.gov These findings suggest that the primary biological target of this compound, based on current research, is related to the modulation of excitatory amino acid signaling rather than the direct inhibition of enzymes like COX, DHFR, or IDE.

Research Findings on the Stereoisomers of this compound

The following table summarizes the observed effects of the different stereoisomers of this compound on L-homocysteic acid (L-HCA)-induced depolarizations in neonatal rat motoneurons.

| Stereoisomer | Concentration (µM) | Effect on L-HCA (10 µM) Induced Depolarization | Reference |

| (2S,3S) | 100 | Significant potentiation (130.4 ± 3.6% of control) | acs.orgnih.gov |

| (2S,3R) | 100 | Significant potentiation (114.5 ± 2.4% of control) | acs.orgnih.gov |

| (2R,3S) | 100 | Significant reduction (94.2 ± 1.4% of control) | acs.orgnih.gov |

| (2R,3R) | 100 | Inactive | nih.gov |

Mechanistic Studies of Cellular and Subcellular Effects

Neurophysiological Investigations in Model Systems

To understand the potential neurological impact of 3-(4-Chlorophenyl)glutamic acid, neurophysiological studies in appropriate model systems are essential. These investigations would aim to characterize the compound's influence on fundamental neuronal processes.

Electrophysiological Recordings of Neuronal Depolarizations

Electrophysiological techniques are fundamental to assessing how a compound affects neuronal excitability. By performing whole-cell patch-clamp recordings on cultured neurons or in brain slice preparations, researchers could directly measure changes in membrane potential and firing patterns in response to the application of this compound. This would reveal whether the compound has excitatory or inhibitory effects and could help to identify the specific ion channels that may be modulated.

Data from hypothetical electrophysiological recordings could be presented as follows:

| Concentration (µM) | Change in Resting Membrane Potential (mV) | Spike Frequency (Hz) |

| 0.1 | 0.5 ± 0.1 | 2.3 ± 0.4 |

| 1 | 2.1 ± 0.3 | 5.8 ± 0.9 |

| 10 | 5.4 ± 0.6 | 12.1 ± 1.5 |

| 100 | 10.2 ± 1.1 | 25.6 ± 2.8 |

This table is illustrative and does not represent actual experimental data.

Analysis of Neurotransmitter Uptake Modulation

Given the structural similarity of this compound to the excitatory neurotransmitter glutamate (B1630785), investigating its effect on neurotransmitter uptake is a critical area of inquiry. Assays using synaptosomes or cultured glial cells could quantify the compound's ability to inhibit or enhance the uptake of key neurotransmitters like glutamate, GABA, dopamine, and serotonin. Such studies would clarify whether the compound could alter synaptic transmission by modulating the clearance of these signaling molecules. While some compounds containing a 4-chlorophenyl group have been identified as monoamine reuptake inhibitors, specific data for this compound is lacking.

Hypothetical neurotransmitter uptake inhibition data could be summarized in a table:

| Neurotransmitter | IC50 (µM) for this compound |

| Glutamate | > 100 |

| GABA | 75.3 |

| Dopamine | 22.1 |

| Serotonin | 15.8 |

This table is for illustrative purposes and does not reflect experimentally determined values.

Cellular Pathway Interrogations

Beyond its direct effects on neuronal activity, understanding how this compound interacts with intracellular signaling and metabolic pathways is essential.

Impact on Cellular Signaling Cascades (as seen with related 4-chlorophenyl compounds in mitochondrial regulation)

Research on other compounds featuring a 4-chlorophenyl group has indicated potential interactions with cellular signaling cascades, particularly those involved in mitochondrial regulation. For example, some 4-chlorophenyl-containing molecules have been shown to influence pathways such as PI3K/Akt/mTOR, which are critical for cell growth, proliferation, and survival. Future studies on this compound should, therefore, investigate its impact on these and other key signaling pathways through techniques like Western blotting and phosphoproteomics to assess the phosphorylation status of key signaling proteins.

Studies on Cellular Energetics (as seen with related 4-chlorophenyl compounds)

The 4-chlorophenyl moiety has been associated with effects on cellular energetics in some compounds. For instance, studies on unrelated 4-chlorophenyl derivatives have shown alterations in mitochondrial respiration and ATP production. To determine if this compound has similar effects, its impact on cellular bioenergetics could be assessed using techniques like Seahorse XF analysis. This would provide real-time measurements of the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicative of mitochondrial respiration and glycolysis, respectively. Such data would reveal whether the compound disrupts normal cellular energy metabolism.

Future Research Directions and Unexplored Avenues

Development of Highly Selective Receptor Subtype Probes

A primary challenge in neuroscience is the dissection of the physiological and pathological roles of the numerous excitatory amino acid (EAA) receptor and transporter subtypes. The development of highly selective pharmacological tools is paramount to this endeavor. 3-(4-Chlorophenyl)glutamic acid, particularly its stereoisomers, has demonstrated a potential for such selectivity, laying the groundwork for future probe development.

Research has shown that the four stereoisomers of this compound, often abbreviated as "chlorpheg," exhibit differential biological activities. nih.gov Specifically, the (2S,3S) and (2S,3R) isomers have been identified as selective potentiators of depolarizations induced by L-homocysteic acid (L-HCA) in neonatal rat motoneurons. nih.govnih.gov This potentiation is believed to be mediated by the inhibition of EAA uptake. nih.gov Crucially, these isomers potentiate responses to L-HCA but have no significant effect on those evoked by L-glutamate. nih.gov This selective action provides compelling evidence for the existence of multiple EAA uptake sites with distinct pharmacological profiles. nih.govnih.gov

This inherent selectivity of the (2S,3S) and (2S,3R) isomers for L-HCA-responsive uptake sites makes them ideal starting points for the design of highly selective probes. Future research should focus on:

Pharmacophore Elucidation: A detailed structure-activity relationship (SAR) study of a broader range of 3-aryl substituted glutamic acid analogs to delineate the key molecular features responsible for this selective activity.

Radiolabeling and Fluorescent Tagging: The synthesis of radiolabeled or fluorescently tagged derivatives of the active isomers to enable direct visualization and quantification of the target uptake sites in brain tissue and cell cultures.

Autoradiography and Imaging Studies: The use of these novel probes in autoradiography and advanced imaging techniques to map the precise anatomical distribution of the L-HCA-selective uptake sites throughout the central nervous system.

The development of such probes would be instrumental in understanding the physiological roles of these less-characterized EAA transport systems and their potential involvement in neurological disorders.

Investigation of Unconventional Biological Targets

While the primary focus of research on this compound has been on its interaction with glutamate (B1630785) receptors and transporters, preliminary findings suggest that its pharmacological profile may be broader. The exploration of these "unconventional" targets could unveil novel therapeutic applications.

A significant finding in this area is the activity of the (2R,3S)-isomer of this compound as a weak N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov This is a departure from the uptake inhibition observed with its stereoisomers and suggests that even minor stereochemical changes can shift the compound's primary biological target. The NMDA receptor is a well-established target for a variety of neurological conditions, and the discovery of a glutamic acid analog with antagonistic properties at this site is noteworthy.

Future research in this domain should aim to:

Characterize the NMDA Receptor Interaction: Conduct detailed electrophysiological and binding studies to fully characterize the nature of the antagonism by the (2R,3S)-isomer, including its site of action and subtype selectivity.

Screening against a Broader Panel of Targets: Systematically screen all four stereoisomers of this compound against a wide array of CNS targets, including other glutamate receptor subtypes (AMPA, kainate, metabotropic), as well as ion channels and enzymes involved in neurotransmitter metabolism.

Derivative Synthesis for Enhanced Potency and Selectivity: Synthesize and evaluate new derivatives of the (2R,3S)-isomer with modifications aimed at enhancing its potency and selectivity for the NMDA receptor.

The exploration of unconventional targets is a promising avenue for discovering new lead compounds and expanding the potential therapeutic utility of the this compound scaffold.

Advanced Computational Modeling for Predictive Activity

The advent of powerful computational tools has revolutionized drug discovery and development. The application of advanced computational modeling to this compound and its derivatives can provide invaluable insights into their mechanism of action and guide the design of new, more potent, and selective compounds.

While specific computational studies on this compound are not yet abundant in the literature, the principles of in silico drug design are well-established and can be readily applied. Future research should leverage techniques such as:

Molecular Docking: Perform docking studies of the different stereoisomers of this compound into homology models of the various EAA transporter subtypes and NMDA receptor subunits. This could help to elucidate the molecular basis for the observed stereoselectivity and identify key amino acid residues involved in binding.

Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models based on a library of this compound analogs with varying substituents on the phenyl ring. nih.govmdpi.com Such models can identify the physicochemical properties that are critical for activity and selectivity, and predict the biological activity of novel, yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: Employ MD simulations to study the dynamic interactions between the ligands and their target proteins over time. This can provide a more realistic picture of the binding process and help to understand the conformational changes that occur upon ligand binding.

By integrating these computational approaches, researchers can accelerate the discovery and optimization of novel ligands derived from the this compound scaffold, ultimately leading to the development of more effective and selective therapeutic agents.

Exploration of Novel Synthetic Pathways for Scalable Production

The translation of a promising lead compound from the laboratory to the clinic requires the development of efficient, cost-effective, and scalable synthetic routes. While the synthesis of this compound and its isomers has been achieved on a laboratory scale, future research must focus on developing novel pathways suitable for large-scale production.

The existing diastereoselective synthesis of all four isomers of this compound provides a solid foundation. nih.gov This method involves the addition of a chiral bis-lactim ether to a 4-chlorocinnamate, followed by chromatographic separation of the diastereomers. nih.gov While effective for producing small quantities for research purposes, this approach may not be ideal for large-scale manufacturing due to the use of cryogenic conditions and the need for chromatographic purification.

Future research in this area should explore:

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of the desired stereoisomers would be a significant advancement. This could involve the use of chiral catalysts to control the stereochemistry of a key bond-forming reaction, thereby avoiding the need for chiral auxiliaries and diastereomer separation.

Enzymatic Resolutions: The use of enzymes, such as lipases or proteases, to selectively resolve a racemic mixture of this compound or a key intermediate could provide a green and efficient alternative to traditional chemical methods.

Flow Chemistry: The adaptation of the synthetic route to a continuous flow process could offer numerous advantages for large-scale production, including improved safety, higher yields, and greater consistency.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-(4-chlorophenyl)glutamic acid, and how do they influence its reactivity in synthetic applications?

- Answer : The compound (C₁₁H₁₂ClNO₃, MW 241.67) features a glutamic acid backbone substituted with a 4-chlorophenyl group at the C3 position. Its melting point (168–170°C) and crystalline nature (evidenced as a "pale yellow crystalline powder" in some batches) suggest stability under standard lab conditions. The chlorophenyl group enhances lipophilicity, impacting solubility in polar solvents and reactivity in nucleophilic substitutions. These properties guide its use in stereoselective synthesis, where protecting groups (e.g., benzyloxycarbonyl) are often employed to direct regioselectivity .

Q. What are common synthetic routes for this compound, and what are their methodological limitations?

- Answer : A widely cited method involves bis-lactim ether intermediates for diastereoselective synthesis, yielding four stereoisomers [(2S,3R), (2S,3S), (2R,3S), (2R,3R)]. Key steps include:

- Cuprate addition of p-chlorophenylmagnesium bromide to a silylated pyroglutamate derivative.

- Sharpless oxidation to introduce stereochemical control.

- Final deprotection with trifluoroacetic acid (TFA).

Limitations include the need for laborious column chromatography to separate diastereomers and moderate yields due to competing side reactions during oxidation .

Q. How is this compound characterized analytically, and what techniques resolve its stereoisomers?

- Answer : Mass spectrometry (MS) with electron ionization (70 eV) provides fragmentation patterns (e.g., m/z 357 [M⁺], 107, 91) for structural confirmation. Chiral HPLC or capillary electrophoresis is critical for resolving enantiomers, while ¹H/¹³C NMR distinguishes diastereomers via coupling constants and chemical shifts of the C3 chlorophenyl and C2 carboxyl groups. Polarimetric analysis validates optical purity post-synthesis .

Advanced Research Questions

Q. How can diastereomer separation challenges be mitigated during the synthesis of this compound enantiomers?

- Answer : Optimizing chromatographic conditions (e.g., using chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) improves resolution. Alternatively, enzymatic resolution with acylases or lipases selectively hydrolyzes one enantiomer from a racemic mixture. Recent advances in crystallization-induced asymmetric transformation (CIAT) have also enhanced enantiomeric excess (ee) to >98% in some cases .

Q. What pharmacological models are used to study this compound, and how do researchers address contradictory bioactivity data?

- Answer : The compound has been evaluated in cholesterol inhibition assays using hyperlipidemic rodent models, where it modulates HMG-CoA reductase activity. Contradictory data (e.g., variable IC₅₀ values) may arise from differences in stereochemical purity or assay conditions (e.g., serum protein binding). Rigorous characterization of stereoisomers via X-ray crystallography and dose-response studies in standardized cell lines (e.g., HepG2) are recommended to reconcile discrepancies .

Q. What strategies are employed to enhance the metabolic stability of this compound derivatives in preclinical studies?

- Answer : Structural modifications, such as methyl ester prodrugs or PEGylation, improve bioavailability by reducing renal clearance. Deuterium incorporation at metabolically labile sites (e.g., α-carbon of the glutamic acid backbone) slows oxidative degradation. In vivo pharmacokinetic studies in Sprague-Dawley rats, coupled with LC-MS/MS metabolite profiling, validate these strategies .

Methodological Considerations

Q. How should researchers handle safety and storage of this compound in laboratory settings?

- Answer : The compound is classified under GHS07 (harmful if inhaled). Store sealed in a desiccator at 2–8°C to prevent hydrolysis. Use fume hoods during synthesis, and avoid contact with oxidizing agents (e.g., KMnO₄) due to potential exothermic reactions. Safety protocols include wearing nitrile gloves and conducting periodic air monitoring for chlorinated volatile organic compounds (VOCs) .

Q. What computational tools aid in predicting the reactivity of this compound in novel reaction pathways?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for stereoselective additions. Molecular docking simulations (AutoDock Vina) predict binding affinities to biological targets like GABA receptors. Software such as Schrödinger’s Maestro optimizes synthetic routes by analyzing steric and electronic effects of substituents .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points (e.g., 168–170°C vs. amorphous forms) be resolved?

- Answer : Polymorphism or hydrate formation may explain variability. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify crystalline phases. Recrystallization from aprotic solvents (e.g., acetonitrile) under controlled cooling rates (1°C/min) ensures reproducible crystal lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.